

Introduction: A Key Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (2,5-Difluoro-4-formylphenyl)boronic acid

CAS No.: 1228828-19-0

Cat. No.: B1435610

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(2,5-Difluoro-4-formylphenyl)boronic acid is a multifunctional organoboron compound that has emerged as a critical building block for researchers in drug discovery and organic synthesis. Its structure is distinguished by a phenylboronic acid core strategically decorated with three key functional groups: a boronic acid moiety, two fluorine atoms, and a formyl (aldehyde) group. This unique combination of features makes it an exceptionally versatile reagent.

The boronic acid group is paramount for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and widely used methods for constructing carbon-carbon bonds.^[1] The difluoro substitution pattern is particularly significant in medicinal chemistry; the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Finally, the formyl group serves as a valuable synthetic handle, allowing for a wide array of subsequent chemical transformations such as reductive amination, oxidation, or olefination, thereby enabling the rapid diversification of complex molecular scaffolds.

This guide provides an in-depth technical overview of **(2,5-Difluoro-4-formylphenyl)boronic acid**, detailing its physicochemical properties, outlining a representative experimental protocol for its application in Suzuki-Miyaura coupling, and discussing its strategic importance in the development of novel therapeutics.

Physicochemical and Safety Profile

The fundamental properties of **(2,5-Difluoro-4-formylphenyl)boronic acid** are summarized below. Adherence to the specified storage and handling guidelines is crucial for maintaining the reagent's integrity and ensuring laboratory safety.

Key Properties

Property	Value	Source(s)
Molecular Weight	185.92 g/mol	[2]
Molecular Formula	C ₇ H ₅ BF ₂ O ₃	[2]
CAS Number	1228828-19-0	[2]
Appearance	Solid	
Typical Purity	≥95%	[2]
Storage Conditions	Store under inert atmosphere at 2-8°C	[2]

Safety and Handling

(2,5-Difluoro-4-formylphenyl)boronic acid is classified as an irritant. Proper laboratory safety protocols must be strictly followed.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

- Wash hands thoroughly after handling.[4]
- Store the container tightly closed in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6]

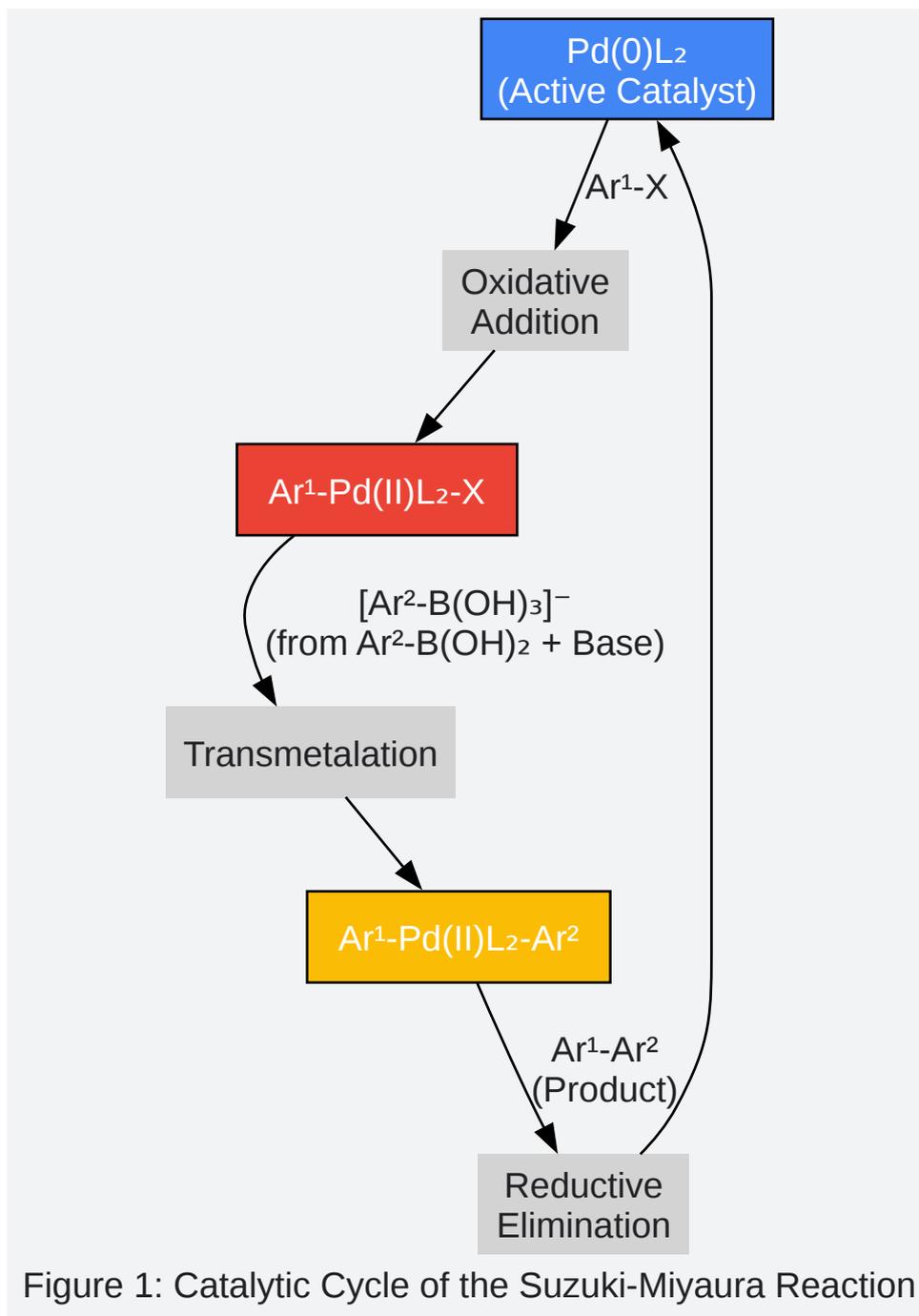
Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of **(2,5-Difluoro-4-formylphenyl)boronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common motif in many pharmaceutical agents.

Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron compound (the boronic acid) and an organohalide. The generally accepted catalytic cycle proceeds through three fundamental steps:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the organohalide ($\text{Ar}^1\text{-X}$) to form a Pd(II) complex.
- **Transmetalation:** The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base, transfers its organic group (Ar^2) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups (Ar^1 and Ar^2) on the palladium complex couple and are eliminated, forming the new C-C bond ($\text{Ar}^1\text{-Ar}^2$) and regenerating the active Pd(0) catalyst.



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A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol describes a representative coupling of **(2,5-Difluoro-4-formylphenyl)boronic acid** with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

- **(2,5-Difluoro-4-formylphenyl)boronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium carbonate (K_2CO_3 , 3.0 equiv.)
- 1,4-Dioxane
- Water
- Reaction vessel (e.g., Schlenk tube or microwave vial)
- Magnetic stirrer and heat source

Workflow Visualization:

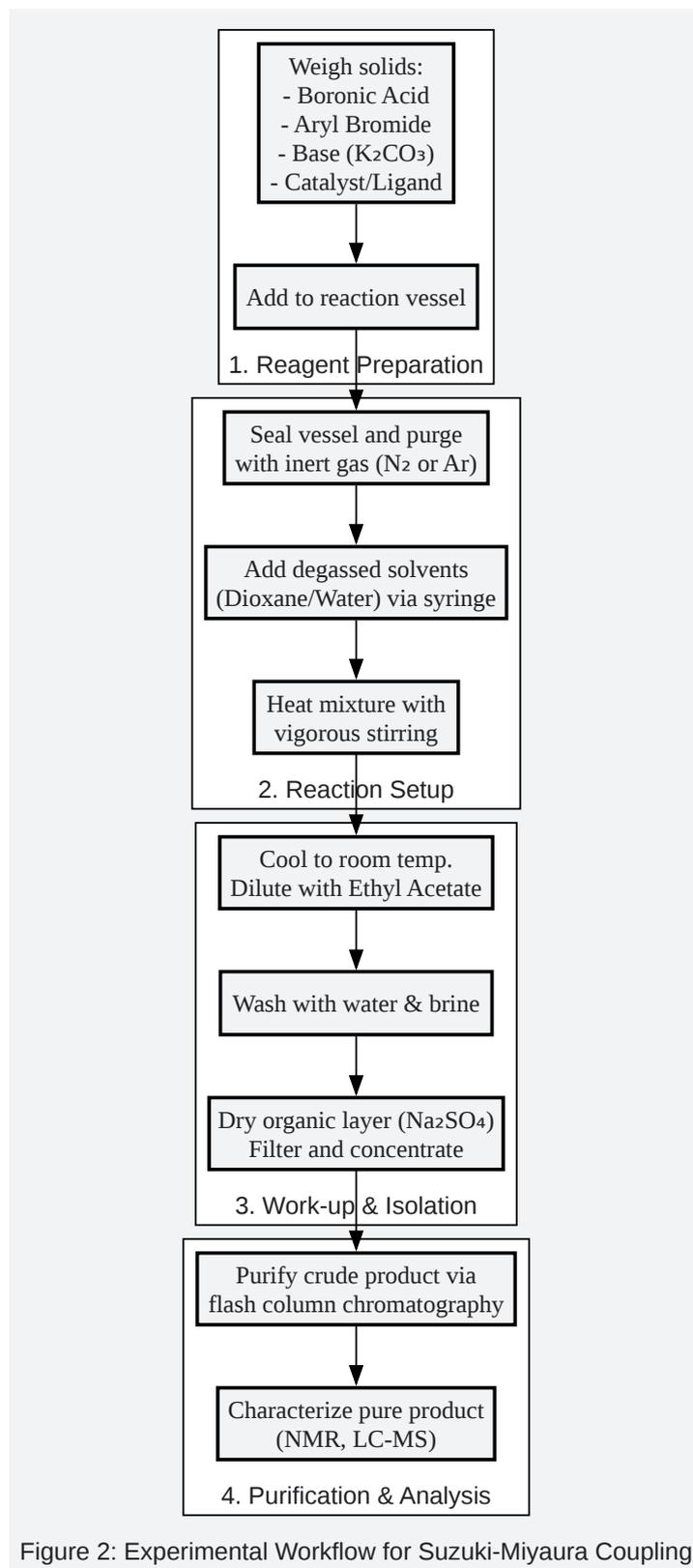


Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

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A generalized workflow for performing the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

- Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), **(2,5-Difluoro-4-formylphenyl)boronic acid** (1.2 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
 - Expertise Note: Using a slight excess of the boronic acid component is a common strategy to drive the reaction to completion, accounting for potential competitive side reactions like protodeboronation. The choice of SPhos as a ligand is driven by its effectiveness in promoting the oxidative addition of challenging aryl bromides.
- Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
 - Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and achieving high yields.
- Solvent Addition: Prepare a solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
 - Causality: The presence of water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic reagents and palladium complexes.
- Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). Stir the reaction mixture vigorously for the prescribed time (2-24 hours), monitoring progress by TLC or LC-MS.
- Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
- Product Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure biaryl product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Conclusion

(2,5-Difluoro-4-formylphenyl)boronic acid is a high-value, versatile reagent that serves as a cornerstone in the synthesis of complex, biologically relevant molecules. Its trifunctional nature provides a robust platform for generating molecular diversity, enabling chemists to perform reliable C-C bond formation via its boronic acid moiety, modulate molecular properties with its difluoro substituents, and introduce further complexity through its formyl group. A thorough understanding of its properties, safe handling procedures, and optimized application in cornerstone reactions like the Suzuki-Miyaura coupling is essential for any researcher aiming to leverage its full synthetic potential in drug discovery and materials science.

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